

# Co-administration of Imipramine and Selenium: A Comparative Analysis of Preclinical Findings

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## Compound of Interest

Compound Name: Imipramine

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The potential for synergistic or antagonistic interactions between therapeutic agents and nutritional supplements is a critical area of investigation in pharmacology and drug development. This guide provides a comparative analysis of the preclinical findings on the co-administration of the tricyclic antidepressant **imipramine** and the essential trace element selenium. The data presented herein reveals conflicting outcomes, highlighting the complexity of this interaction and the need for further research.

## Data Summary of Behavioral Studies

The following tables summarize the quantitative data from key preclinical studies investigating the effects of **imipramine**, selenium, and their combination on rodent models of depression and anxiety.

Table 1: Effects on Immobility Time in the Forced Swim Test (FST)

Treatment Group	Dosage	Immobility Time (seconds)	Study Outcome
Study 1: Antagonistic Interaction			
Control (Vehicle)	-	~175	Baseline
Imipramine	10 mg/kg	~110 (Significant Decrease vs. Control)	Antidepressant effect
Selenium	200 µg/kg	~125 (Significant Decrease vs. Control)	Antidepressant effect
Imipramine + Selenium	10 mg/kg + 200 µg/kg	~170 (No Significant Change vs. Control)	Abolished antidepressant effect of both agents[1]
Study 2: Synergistic Interaction			
Control (Vehicle)	-	~180	Baseline
Imipramine (sub-effective dose)	5 mg/kg	~160 (No Significant Change vs. Control)	No significant effect
Sodium Selenite (sub-effective dose)	0.1 mg/kg	~170 (No Significant Change vs. Control)	No significant effect
Imipramine + Sodium Selenite	5 mg/kg + 0.1 mg/kg	~120 (Significant Decrease vs. Control and individual agents)	Synergistic antidepressant effect[2]

Table 2: Effects on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment Group	Dosage	Time Spent in Open Arms (seconds)	Study Outcome
Study 1: Antagonistic Interaction			
Control (Vehicle)	-	~20	Baseline anxiety level
Imipramine	10 mg/kg	~22 (No Significant Change vs. Control)	No anxiolytic effect
Selenium	200 µg/kg	~45 (Significant Increase vs. Control)	Anxiolytic effect
Imipramine + Selenium	10 mg/kg + 200 µg/kg	~25 (No Significant Change vs. Control)	Abolished anxiolytic effect of selenium <a href="#">[1]</a>

## Experimental Protocols

### Study 1: Investigation of Antagonistic Interaction

- Animals: Male albino mice.
- Drug Administration:
  - Control group received the vehicle (1% Tween 80).
  - **Imipramine** group received 10 mg/kg intraperitoneally (i.p.).
  - Selenium group received 200 µg/kg i.p.
  - Combined group received both **imipramine** (10 mg/kg, i.p.) and selenium (200 µg/kg, i.p.).
  - Drugs were administered 30 minutes before behavioral testing.
- Behavioral Tests:
  - Forced Swim Test (FST): Mice were placed in a cylinder of water for 6 minutes, and the duration of immobility during the last 4 minutes was recorded.

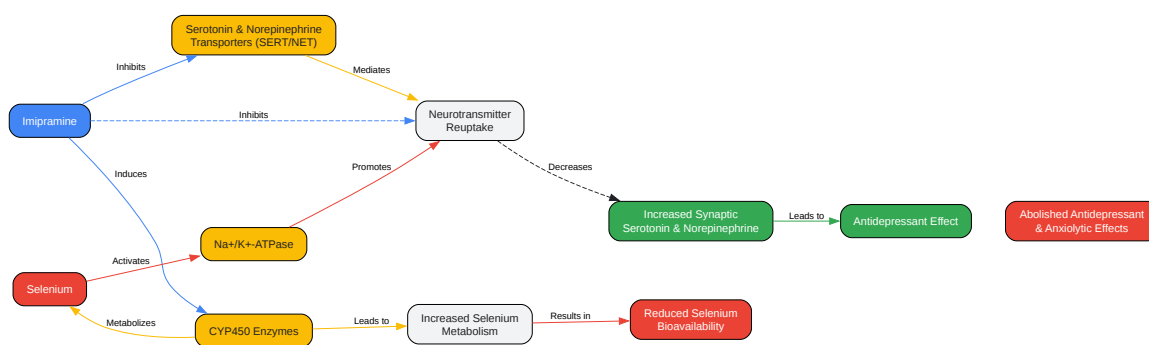
- Elevated Plus Maze (EPM): The maze consists of two open and two enclosed arms. Mice were placed in the center, and the time spent in the open arms was recorded over a 5-minute period.
- Open Field Test (OFT): Locomotor activity was assessed by placing mice in an open arena and recording the number of squares crossed over a 5-minute period.<sup>[1]</sup>

## Study 2: Investigation of Synergistic Interaction

- Animals: Male albino mice.
- Drug Administration:
  - Control group received the vehicle.
  - **Imipramine** group received a sub-effective dose of 5 mg/kg i.p.
  - Sodium Selenite group received a sub-effective dose of 0.1 mg/kg i.p.
  - Combined group received both **imipramine** (5 mg/kg, i.p.) and sodium selenite (0.1 mg/kg, i.p.).
  - Drugs were administered 30 minutes before the test.
- Behavioral Test:
  - Forced Swim Test (FST): Similar to the protocol in Study 1, the duration of immobility was measured.<sup>[2]</sup>

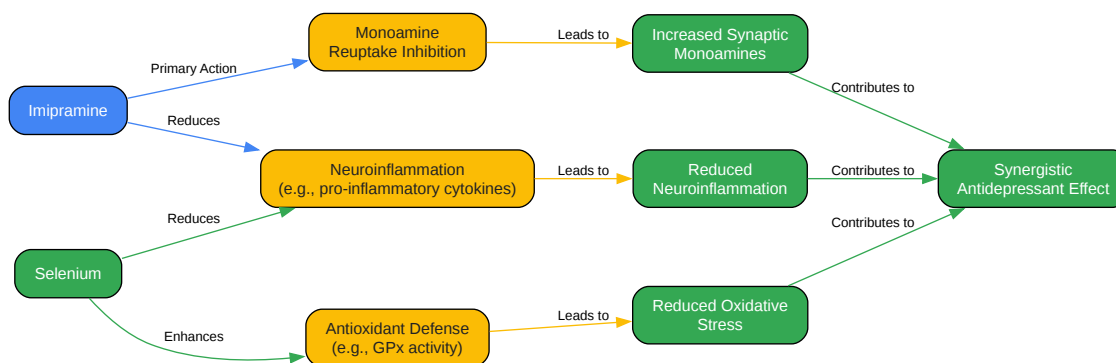
## Signaling Pathways and Mechanisms of Interaction

The conflicting results from preclinical studies suggest that the interaction between **imipramine** and selenium is complex and may be dose-dependent and influenced by the specific experimental conditions. Below are visual representations of the proposed antagonistic and a hypothesized synergistic signaling pathway.



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Caption: Proposed antagonistic interaction between **imipramine** and selenium.



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Caption: Hypothesized synergistic interaction between **imipramine** and selenium.

## Discussion of Conflicting Findings

The disparate outcomes observed in preclinical studies investigating the co-administration of **imipramine** and selenium underscore the nascent stage of research in this area.

The antagonistic interaction hypothesis is supported by a study demonstrating a complete reversal of the antidepressant and anxiolytic effects of both agents when administered together.

[1] The proposed mechanisms for this antagonism are twofold:

- **Opposing Effects on Neurotransmitter Reuptake:** **Imipramine's** primary therapeutic action is the inhibition of serotonin and norepinephrine reuptake. Conversely, selenium has been suggested to activate Na<sup>+</sup>/K<sup>+</sup>-ATPase, an enzyme that can facilitate the reuptake of these neurotransmitters, thereby directly counteracting **imipramine's** effect.

- Pharmacokinetic Interaction: **Imipramine** may induce cytochrome P450 (CYP450) enzymes responsible for selenium metabolism, leading to increased clearance and reduced bioavailability of selenium.[1]

On the other hand, the synergistic interaction is suggested by a study where sub-effective doses of both **imipramine** and sodium selenite produced a significant antidepressant-like effect when combined.[2] While the precise mechanism for this synergy is not fully elucidated, it may involve the convergence of their individual pharmacological properties on pathways implicated in depression:

- Enhanced Antioxidant and Anti-inflammatory Effects: Both **imipramine** and selenium possess antioxidant and anti-inflammatory properties. Their combined administration could lead to a more robust reduction in oxidative stress and neuroinflammation, both of which are increasingly recognized as contributing factors to the pathophysiology of depression.
- Modulation of Neurotransmitter Systems: While the direct interaction on reuptake may be antagonistic, it is possible that at different concentrations or under different physiological conditions, their combined effects on various neurotransmitter systems (including dopaminergic and GABAergic systems) could result in a net antidepressant effect.

## Conclusion and Future Directions

The available preclinical evidence on the co-administration of **imipramine** and selenium is conflicting, with some studies suggesting a detrimental antagonistic interaction and others indicating a potentially beneficial synergistic effect. This discrepancy highlights the need for further rigorous investigation to delineate the precise nature of this interaction.

Future research should focus on:

- Dose-response studies: To determine if the interaction is dependent on the concentrations of both **imipramine** and selenium.
- Chronic administration studies: As antidepressants typically require long-term administration for therapeutic efficacy, chronic co-administration studies are crucial.
- Elucidation of molecular mechanisms: Further investigation into the effects of co-administration on Na<sup>+</sup>/K<sup>+</sup>-ATPase activity, CYP450-mediated metabolism, and various

signaling pathways (e.g., neurotrophic, inflammatory, and oxidative stress pathways) is warranted.

- Clinical studies: Ultimately, well-controlled clinical trials in human subjects are necessary to ascertain the safety and efficacy of combining **imipramine** and selenium supplementation in the treatment of depression.

Until more definitive data is available, caution should be exercised when considering the co-administration of **imipramine** and selenium. Healthcare professionals and researchers should be aware of the potential for an antagonistic interaction that could diminish the therapeutic efficacy of both agents.

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